molecular formula C72H66O6 B12856047 ((((2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)hexane-1,6-diyl)bis(oxy))bis(methanetetrayl))hexabenzene

((((2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)hexane-1,6-diyl)bis(oxy))bis(methanetetrayl))hexabenzene

Cat. No.: B12856047
M. Wt: 1027.3 g/mol
InChI Key: AQGGKZFFKJEJIP-GDYHQRTNSA-N
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Description

The compound “((((2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)hexane-1,6-diyl)bis(oxy))bis(methanetetrayl))hexabenzene” is a complex organic molecule characterized by multiple benzyl ether groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((((2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)hexane-1,6-diyl)bis(oxy))bis(methanetetrayl))hexabenzene” typically involves multi-step organic synthesis techniques. The process begins with the preparation of the hexane backbone, followed by the introduction of benzyloxy groups through etherification reactions. Key steps include:

    Formation of the Hexane Backbone: This can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.

    Introduction of Benzyloxy Groups: Benzyl alcohols are reacted with the hexane backbone using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).

    Purification: The final product is purified using column chromatography or recrystallization techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy groups can undergo oxidation to form benzaldehyde derivatives.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound’s derivatives might be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural rigidity and multiple functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(benzyloxy)methane: Similar in having multiple benzyloxy groups but with a simpler central structure.

    Hexakis(benzyloxy)benzene: Similar in having multiple benzyloxy groups attached to a benzene ring.

Uniqueness

The uniqueness of “((((2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)hexane-1,6-diyl)bis(oxy))bis(methanetetrayl))hexabenzene” lies in its combination of a hexane backbone with multiple benzyloxy groups, providing a balance of flexibility and rigidity, as well as multiple reactive sites for further functionalization.

This detailed overview should provide a comprehensive understanding of the compound and its potential applications

Properties

Molecular Formula

C72H66O6

Molecular Weight

1027.3 g/mol

IUPAC Name

[diphenyl-[(2S,3R,4R,5R)-2,3,4,5-tetrakis(phenylmethoxy)-6-trityloxyhexoxy]methyl]benzene

InChI

InChI=1S/C72H66O6/c1-11-31-57(32-12-1)51-73-67(55-77-71(61-39-19-5-20-40-61,62-41-21-6-22-42-62)63-43-23-7-24-44-63)69(75-53-59-35-15-3-16-36-59)70(76-54-60-37-17-4-18-38-60)68(74-52-58-33-13-2-14-34-58)56-78-72(64-45-25-8-26-46-64,65-47-27-9-28-48-65)66-49-29-10-30-50-66/h1-50,67-70H,51-56H2/t67-,68+,69-,70-/m1/s1

InChI Key

AQGGKZFFKJEJIP-GDYHQRTNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[C@H]([C@@H]([C@H](COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)COC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C(C(COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1

Origin of Product

United States

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